Ethyl 2-amino-3,4-dichlorobenzoate Ethyl 2-amino-3,4-dichlorobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17434434
InChI: InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)5-3-4-6(10)7(11)8(5)12/h3-4H,2,12H2,1H3
SMILES:
Molecular Formula: C9H9Cl2NO2
Molecular Weight: 234.08 g/mol

Ethyl 2-amino-3,4-dichlorobenzoate

CAS No.:

Cat. No.: VC17434434

Molecular Formula: C9H9Cl2NO2

Molecular Weight: 234.08 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-amino-3,4-dichlorobenzoate -

Molecular Formula C9H9Cl2NO2
Molecular Weight 234.08 g/mol
IUPAC Name ethyl 2-amino-3,4-dichlorobenzoate
Standard InChI InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)5-3-4-6(10)7(11)8(5)12/h3-4H,2,12H2,1H3
Standard InChI Key ZAWCQQSHRPSUSN-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(C(=C(C=C1)Cl)Cl)N

Ethyl 2-amino-3,4-dichlorobenzoate is an organic compound with the molecular formula C₉H₉Cl₂NO₂ and a molecular weight of 234.08 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 4 on the benzene ring are substituted with chlorine atoms, and an amino group is located at position 2. The compound features an ethyl ester group attached to the carboxyl group of the benzoic acid, contributing to its unique chemical properties.

Synthesis

The synthesis of ethyl 2-amino-3,4-dichlorobenzoate typically involves the esterification of 2-amino-3,4-dichlorobenzoic acid with ethanol in the presence of a catalyst, such as sulfuric acid. This reaction is generally conducted under reflux conditions to ensure complete conversion of the acid to the ester. Continuous flow reactors can be employed in industrial settings to enhance efficiency and scalability.

Comparison with Similar Compounds

Ethyl 2-amino-3,4-dichlorobenzoate can be compared with other dichlorobenzoate derivatives, such as ethyl 4-amino-3,5-dichlorobenzoate and ethyl 3-amino-2,4-dichlorobenzoate. These compounds differ in the positions of their chlorine and amino groups, which affects their reactivity and biological activity.

CompoundStructural FeaturesUnique Aspects
Ethyl 2-amino-3,4-dichlorobenzoateChlorine at positions 3 and 4, amino at position 2Potential for specific biochemical interactions
Ethyl 4-amino-3,5-dichlorobenzoateChlorine at positions 3 and 5, amino at position 4Different reactivity due to substitution pattern
Ethyl 3-amino-2,4-dichlorobenzoateChlorine at positions 2 and 4, amino at position 3Studied for enzyme inhibition and biological activity

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